molecular formula C7H16ClN B2365107 (E)-Hept-3-en-1-amine;hydrochloride CAS No. 2551157-14-1

(E)-Hept-3-en-1-amine;hydrochloride

Cat. No.: B2365107
CAS No.: 2551157-14-1
M. Wt: 149.66
InChI Key: VITHBYADZOOIJG-UHFFFAOYSA-N
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Description

(E)-Hept-3-en-1-amine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a double bond in its heptene chain and an amine group at the terminal position. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid, which enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Hept-3-en-1-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with hept-3-ene, which is the base hydrocarbon structure.

    Amination: The double bond in hept-3-ene is subjected to hydroamination, where an amine group is added across the double bond. This can be achieved using reagents such as ammonia or primary amines in the presence of a catalyst.

    Formation of Hydrochloride Salt: The resulting (E)-Hept-3-en-1-amine is then reacted with hydrochloric acid to form the hydrochloride salt. This step is typically carried out in an aqueous medium to facilitate the formation of the salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum can enhance the efficiency of the hydroamination process. Additionally, the purification of the final product may involve crystallization or recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

(E)-Hept-3-en-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The double bond can be reduced to form heptan-1-amine;hydrochloride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of heptan-1-amine;hydrochloride.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

(E)-Hept-3-en-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex amine derivatives.

    Biology: It can be used in the study of amine metabolism and the role of amines in biological systems.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (E)-Hept-3-en-1-amine;hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can interact with amine receptors, modulating their signaling pathways and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Hept-3-en-1-amine: The non-hydrochloride form of the compound.

    Heptan-1-amine;hydrochloride: The saturated analog of (E)-Hept-3-en-1-amine;hydrochloride.

    Hex-3-en-1-amine;hydrochloride: A shorter chain analog with similar functional groups.

Uniqueness

This compound is unique due to the presence of both a double bond and an amine group in its structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

(E)-hept-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-3-4-5-6-7-8;/h4-5H,2-3,6-8H2,1H3;1H/b5-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITHBYADZOOIJG-FXRZFVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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